![molecular formula C18H25N2O2P B14651613 Phenyl P-aziridin-1-yl-N-tricyclo[3.3.1.1~3,7~]decan-1-ylphosphonamidate CAS No. 53790-10-6](/img/structure/B14651613.png)
Phenyl P-aziridin-1-yl-N-tricyclo[3.3.1.1~3,7~]decan-1-ylphosphonamidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl P-aziridin-1-yl-N-tricyclo[3311~3,7~]decan-1-ylphosphonamidate is a complex organic compound characterized by its unique tricyclic structure and aziridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl P-aziridin-1-yl-N-tricyclo[3.3.1.1~3,7~]decan-1-ylphosphonamidate typically involves the following steps:
Formation of the Tricyclic Core: The tricyclo[3.3.1.1~3,7~]decane core is synthesized through a series of cyclization reactions, often starting from simpler bicyclic precursors.
Introduction of the Aziridine Ring: The aziridine ring is introduced via a nucleophilic substitution reaction, where an appropriate aziridine precursor reacts with the tricyclic core.
Phosphonamidate Formation: The final step involves the formation of the phosphonamidate group through a reaction with a phosphonylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts and reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl P-aziridin-1-yl-N-tricyclo[3.3.1.1~3,7~]decan-1-ylphosphonamidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve ring-opening.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated structures.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Phenyl P-aziridin-1-yl-N-tricyclo[3.3.1.1~3,7~]decan-1-ylphosphonamidate has several scientific research applications:
Polymer Chemistry: Used as a building block for synthesizing polyamines through ring-opening polymerization.
Medicinal Chemistry:
Material Science: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of Phenyl P-aziridin-1-yl-N-tricyclo[3.3.1.1~3,7~]decan-1-ylphosphonamidate involves its interaction with molecular targets through its reactive aziridine ring. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its applications in polymerization and medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclo[3.3.1.1~3,7~]decane, 1-phenyl-: Shares the tricyclic core but lacks the aziridine and phosphonamidate functionalities.
Aziridine, 1-phenyl-: Contains the aziridine ring but lacks the tricyclic core and phosphonamidate group.
Uniqueness
Phenyl P-aziridin-1-yl-N-tricyclo[3.3.1.1~3,7~]decan-1-ylphosphonamidate is unique due to its combination of a tricyclic core, aziridine ring, and phosphonamidate group. This combination imparts distinct chemical reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
53790-10-6 |
|---|---|
Formule moléculaire |
C18H25N2O2P |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
N-[aziridin-1-yl(phenoxy)phosphoryl]adamantan-1-amine |
InChI |
InChI=1S/C18H25N2O2P/c21-23(20-6-7-20,22-17-4-2-1-3-5-17)19-18-11-14-8-15(12-18)10-16(9-14)13-18/h1-5,14-16H,6-13H2,(H,19,21) |
Clé InChI |
NJBYCYFQWFNVMZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN1P(=O)(NC23CC4CC(C2)CC(C4)C3)OC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one](/img/structure/B14651531.png)

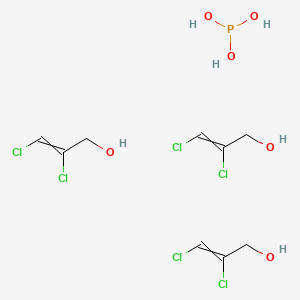
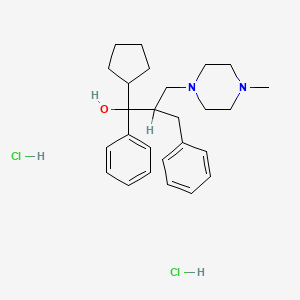

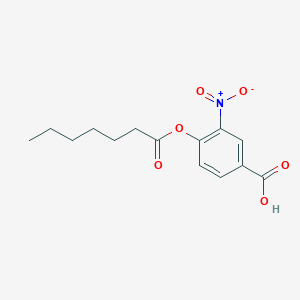

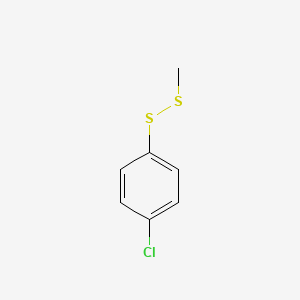
![3-Iodobicyclo[3.2.1]oct-2-ene](/img/structure/B14651578.png)
![2-[3-(Naphthalen-1-YL)propyl]anthracene-9,10-dicarbonitrile](/img/structure/B14651583.png)

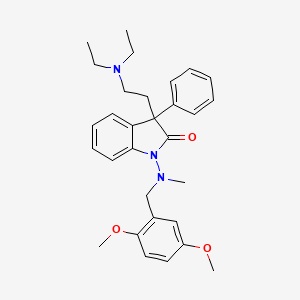
![1-[2-(Phenylselanyl)propan-2-yl]cyclohexan-1-ol](/img/structure/B14651590.png)
![1-Butyl-2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]quinolizin-5-ium](/img/structure/B14651594.png)
